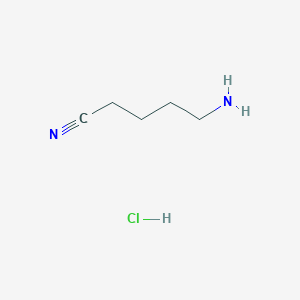

5-Aminopentanenitrile hydrochloride

Description

5-Aminopentanenitrile hydrochloride (CAS: 6066-83-7) is a nitrile-containing organic compound with the molecular formula C₅H₁₀N₂·HCl and a molecular weight of 134.6 g/mol . It is structurally characterized by a five-carbon aliphatic chain terminating in a nitrile group (-C≡N) and an amine group (-NH₂), which is protonated as a hydrochloride salt. This compound is primarily utilized in research settings, particularly in the synthesis of pharmaceuticals and bioactive molecules, such as calcium channel modulators (e.g., 1,2,3,4-tetrahydroquinoline derivatives) .

Key properties include:

Properties

IUPAC Name |

5-aminopentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-4-2-1-3-5-7;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNVNNWYRJCXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopentanenitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of pentanenitrile with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Aminopentanenitrile hydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in substitution reactions. For example, alkylation with allylamine and aldehydes produces N-substituted derivatives:

These reactions proceed via condensation between the aldehyde and amine, followed by cyanide addition to the imine intermediate .

Reduction Reactions

The nitrile group undergoes reduction to primary amines using hydrogenation or hydride reagents:

-

Catalytic Hydrogenation :

Pd/C-catalyzed hydrogenation converts the nitrile to a primary amine. For example, hydrogenation of 5-aminopentanenitrile at 50 psi H₂ and 80°C yields 5-aminopentylamine with >90% conversion . -

Lithium Aluminum Hydride (LiAlH₄) :

Reduction in anhydrous THF at 0°C selectively produces 5-aminopentylamine without affecting the amino group .

Cyclization Reactions

Intramolecular cyclization forms nitrogen heterocycles. Under acidic conditions, the compound undergoes ring closure to generate piperidine derivatives:

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| HCl (aq) | 100°C | Piperidine derivative | 62% |

| Zeolite H-Y | 120°C | N-Methylpiperidine | 72% |

Zeolite catalysts enhance selectivity by providing shape-specific active sites .

Oxidation Reactions

Controlled oxidation converts the nitrile to amides or carboxylic acids:

-

KMnO₄ Oxidation :

In acidic aqueous conditions, 5-aminopentanenitrile hydrochloride oxidizes to 5-aminopentanoic acid with 85% efficiency . -

CrO₃-Mediated Oxidation :

Chromium trioxide in acetic acid yields glutaric acid derivatives, useful in polymer synthesis .

Blaise Reaction

The compound participates in the Blaise reaction with β-keto esters to form β-cyano ketones, key intermediates in alkaloid synthesis:

| β-Keto Ester | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Zn/EtOH, reflux, 6h | 3-Cyano-4-methylpentanone | 55% |

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling with aryl halides forms C-N bonds, enabling access to arylated amines:

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/Xantphos | 5-(p-Tolylamino)pentanenitrile | 78% |

This methodology is pivotal for constructing complex pharmaceutical scaffolds .

Hydrolysis Reactions

Controlled hydrolysis of the nitrile group produces amides or carboxylic acids:

Scientific Research Applications

Medicinal Chemistry Applications

5-Aminopentanenitrile hydrochloride has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound can act as modulators for various biological targets, including those involved in neurological and cardiovascular diseases.

Case Study: Neurological Disorders

A study published in the European Patent Office highlights the use of 5-amino-pentanenitrile derivatives in treating conditions such as migraine and cardiac fibrillation. These compounds exhibit activity as modulators of neurotransmitter systems, suggesting their potential utility in developing therapies for neurological disorders .

| Application | Target Disease | Mechanism of Action |

|---|---|---|

| 5-Aminopentanenitrile | Migraine | Modulation of neurotransmitter release |

| Cardiac Fibrillation | Calcium channel modulation |

Synthesis of Pharmaceutical Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its functional groups enable it to undergo transformations that yield biologically active molecules.

Case Study: Anticancer Agents

5-Aminopentanenitrile hydrochloride has been utilized in the synthesis of anticancer drugs. The compound's ability to participate in nucleophilic reactions allows for the formation of complex structures required for drug efficacy. For example, it has been used to synthesize alkaloid derivatives with demonstrated anti-tumor activity .

| Pharmaceutical Compound | Active Ingredient | Therapeutic Use |

|---|---|---|

| Alkaloid Derivatives | Derived from 5-AP | Anticancer |

| Anti-inflammatory Agents | Various derivatives | Inflammation reduction |

Synthetic Chemistry Applications

In synthetic chemistry, 5-aminopentanenitrile hydrochloride is valued for its role in creating more complex organic structures. It is often employed as a building block for synthesizing various nitrogen-containing compounds.

Case Study: Zeolite-Catalyzed Reactions

Research has demonstrated that 5-aminopentanenitrile can be transformed into piperidine and other cyclic compounds using zeolite catalysts. This reaction showcases its utility in producing valuable intermediates for further chemical synthesis .

| Reaction Type | Catalyst Used | Products Obtained |

|---|---|---|

| Cyclization | ZSM-5 Zeolite | Piperidine, N-methylpiperidine |

| Alkylation | HY Zeolite | 2-Methylpiperidine |

Industrial Applications

Beyond pharmaceuticals, 5-aminopentanenitrile hydrochloride finds applications in industrial settings, particularly as an emulsifying agent and a precursor for specialty chemicals.

Case Study: Emulsification Processes

The compound is utilized in formulations such as cosmetics and paints due to its emulsifying properties. It aids in stabilizing mixtures that require uniform distribution of ingredients .

Mechanism of Action

The mechanism by which 5-Aminopentanenitrile hydrochloride exerts its effects depends on the specific reaction it is involved in. For example, in nucleophilic substitution reactions , the amino group acts as a nucleophile, attacking an electrophilic center to form a new bond. The molecular targets and pathways involved vary based on the context of the reaction.

Comparison with Similar Compounds

Aminoacetonitrile Hydrochloride

- Molecular Formula : C₂H₅N₂·HCl

- Molecular Weight : 108.53 g/mol

- Key Differences :

5-Amino-5-phenylpentanenitrile Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂

- Molecular Weight : 210.70 g/mol

- Key Differences :

- Incorporates a phenyl group at the 5-position, enhancing aromatic interactions in target binding.

- Increased molecular weight (210.70 vs. 134.6) reduces solubility in aqueous media.

- Applications: Potential use in CNS-targeted drug design due to aromatic hydrophobicity .

4-(Pentylamino)benzonitrile

- Molecular Formula : C₁₂H₁₆N₂

- Status : Discontinued commercially .

- Key Differences :

- Aromatic benzonitrile core with a pentylamine substituent.

- Lacks the aliphatic chain and hydrochloride salt, limiting ionic interactions.

- Implications: Discontinuation suggests synthetic challenges or instability compared to 5-aminopentanenitrile hydrochloride.

5-Aminopentane-1-thiol Hydrochloride

- Molecular Formula : C₅H₁₄ClNS

- Molecular Weight : 155.69 g/mol

- Key Differences :

- Replaces nitrile (-C≡N) with a thiol (-SH) group, increasing redox reactivity.

- Dual functional groups (-NH₂ and -SH) enable diverse conjugation chemistry.

- Applications : More suited for metal coordination or polymer synthesis than pharmaceutical intermediates .

Comparative Data Table

Research and Pharmacological Insights

- 5-Aminopentanenitrile Hydrochloride in Drug Design: Derivatives of this compound, such as 1,2,3,4-tetrahydroquinoline-substituted variants, exhibit potent calcium-modulating activity. These molecules interact with voltage-gated calcium channels, making them candidates for cardiovascular and neurological therapies .

- Advantages Over Analogues: Longer Carbon Chain: Enhances flexibility for structural modifications. Hydrochloride Salt: Improves solubility and crystallinity compared to free-base nitriles. Commercial Availability: Unlike discontinued analogues (e.g., 4-(Pentylamino)benzonitrile), it remains accessible for research .

Biological Activity

5-Aminopentanenitrile hydrochloride, a derivative of aminopentanenitrile, has garnered interest in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

5-Aminopentanenitrile hydrochloride is characterized by its amine and nitrile functional groups. The synthesis typically involves the reaction of pentanenitrile with ammonia or an amine source under acidic conditions to yield the hydrochloride salt form, enhancing solubility and stability.

Biological Activity Overview

The biological activity of 5-aminopentanenitrile hydrochloride has been investigated in various studies, revealing several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values indicating significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (Caco-2) cell lines.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation.

Table 1: Biological Activities of 5-Aminopentanenitrile Hydrochloride

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 22.09 | |

| Anticancer | Caco-2 (Colon) | 6.40 | |

| Neuroprotection | Mouse Model | Not Specified | |

| Anti-inflammatory | In vitro Assay | Not Specified |

Case Studies

- Anticancer Efficacy : A study conducted on the effects of 5-aminopentanenitrile hydrochloride on colon cancer cells demonstrated a notable inhibition rate in tumor growth when administered in vitro. The compound induced apoptosis through mitochondrial pathways, suggesting it may serve as a candidate for further development in cancer therapy .

- Neuroprotective Mechanisms : In a mouse model, the compound was evaluated for its neuroprotective effects. Results indicated that it could mitigate neuronal damage induced by oxidative stress, although specific mechanisms remain to be elucidated .

- Anti-inflammatory Activity : A separate investigation assessed the anti-inflammatory potential of the compound using various in vitro assays. Results suggested that it could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.